![molecular formula C30H32N4O6 B2718532 2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide CAS No. 865655-94-3](/img/no-structure.png)

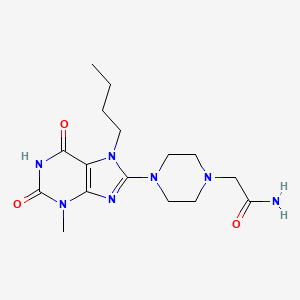

2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

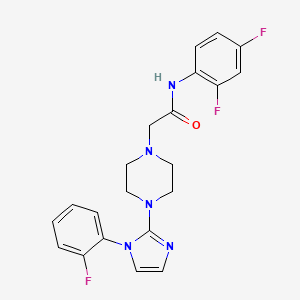

This compound is a complex organic molecule that contains several functional groups, including an amide, a quinazolinone, and a phenethylamine derivative. The presence of these groups suggests that this compound could have interesting biological activity .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without experimental data, it’s difficult to provide a detailed analysis. The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature, and its solubility in various solvents would depend on the polarity of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their biological activities or to study their chemical properties. For example, the synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for anticancer drugs like Raltitrexed, involves cyclization processes and the use of acetamide with 2-amino-5-methyl-benzoic acid, demonstrating the synthetic versatility of quinazoline compounds (Zhang De-hua, 2009).

Antitumor and Antibacterial Activity

Quinazoline derivatives are studied for their antitumor and antibacterial properties. For instance, novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized, showing promising antitumor properties in ascites carcinoma models and antibacterial properties via the agar diffusion method (Markosyan et al., 2019).

Antiviral Activity

The development of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation has been explored, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity, showcasing the potential antiviral applications of quinazoline derivatives (Luo et al., 2012).

Antioxidant Properties

Quinazolin derivatives have also been investigated for their antioxidant capabilities. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid in some cases (Al-azawi, 2016).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxyphenethylamine with ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate, followed by N-phenethylation and acetylation.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate", "phenethyl bromide", "sodium hydride", "acetic anhydride", "triethylamine", "dichloromethane", "methanol", "diethyl ether" ], "Reaction": [ "3,4-dimethoxyphenethylamine is reacted with ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate in the presence of sodium hydride and dichloromethane to form the intermediate 2-(2,4-dioxo-3(2H)-quinazolinyl)-N-(3,4-dimethoxyphenethyl)acetamide.", "The intermediate is then reacted with phenethyl bromide and triethylamine in methanol to form the N-phenethylated intermediate.", "Finally, the N-phenethylated intermediate is acetylated with acetic anhydride in diethyl ether to form the desired compound, 2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide." ] } | |

CAS-Nummer |

865655-94-3 |

Produktname |

2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide |

Molekularformel |

C30H32N4O6 |

Molekulargewicht |

544.608 |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-1-yl]acetamide |

InChI |

InChI=1S/C30H32N4O6/c1-39-25-13-12-22(18-26(25)40-2)15-17-32-27(35)19-33-24-11-7-6-10-23(24)29(37)34(30(33)38)20-28(36)31-16-14-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,36)(H,32,35) |

InChI-Schlüssel |

JNLMDYFZFVHVTG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)